2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide
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Overview
Description
Lemborexant is an orally administered, dual orexin receptor antagonist developed by Eisai Inc. It is primarily used for the treatment of insomnia, characterized by difficulties with sleep onset and/or sleep maintenance . Lemborexant works by antagonizing the actions of wake-promoting chemicals in the brain, offering a novel approach to treating sleep disorders .
Preparation Methods
The synthesis of lemborexant involves several steps. One method includes the preparation of a mixture by adding ethyl acetate to a concentrated residue containing lemborexant, which is then heated and dissolved under stirring at an external temperature of 60°C. The mixture is subsequently cooled to 45°C or lower by adding n-heptane . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Lemborexant undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Lemborexant has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the interactions of dual orexin receptor antagonists with their targets.
Biology: Research focuses on understanding the role of orexin receptors in sleep-wake regulation and other physiological processes.
Industry: The pharmaceutical industry utilizes lemborexant in the development of new treatments for sleep disorders.
Mechanism of Action
Lemborexant exerts its effects by antagonizing the actions of wake-promoting chemicals in the brain. It binds to orexin receptors 1 and 2, with a greater affinity for orexin receptor 2, thereby blocking the binding of orexin A and orexin B to these receptors . This action suppresses the wake drive, promoting sleep onset and maintenance .
Comparison with Similar Compounds
Lemborexant is compared with other dual orexin receptor antagonists such as suvorexant and daridorexant. While all these compounds share a similar mechanism of action, lemborexant is unique in its specific binding affinity and pharmacokinetic profile . Other similar compounds include:
Suvorexant: Another dual orexin receptor antagonist used for the treatment of insomnia.
Daridorexant: A newer dual orexin receptor antagonist with a similar mechanism of action.
Lemborexant’s unique binding affinity and pharmacokinetic properties make it a valuable addition to the treatment options for insomnia.
Properties
Molecular Formula |
C22H20F2N4O2 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C22H20F2N4O2/c1-13-19(11-25-14(2)27-13)30-12-22(15-4-3-5-16(23)8-15)9-18(22)21(29)28-20-7-6-17(24)10-26-20/h3-8,10-11,18H,9,12H2,1-2H3,(H,26,28,29) |
InChI Key |
MUGXRYIUWFITCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1OCC2(CC2C(=O)NC3=NC=C(C=C3)F)C4=CC(=CC=C4)F)C |
Origin of Product |
United States |
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